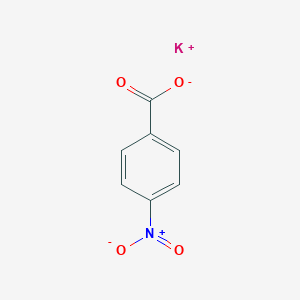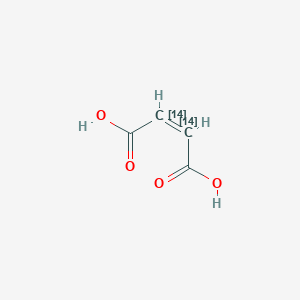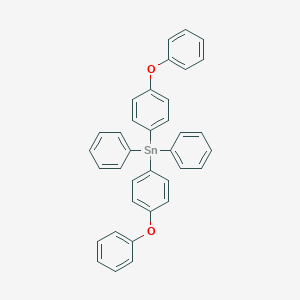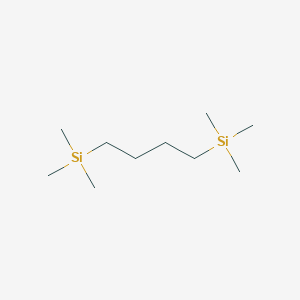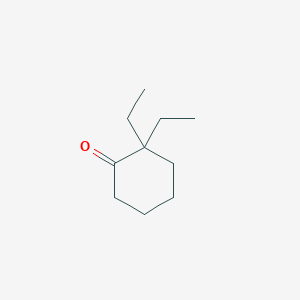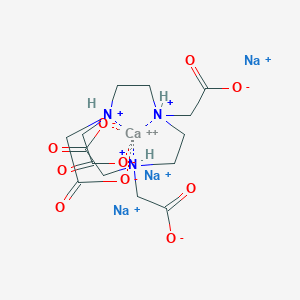
Calcium trisodium pentetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium trisodium pentetate is a chelating agent that is widely used in various industries, including food, cosmetics, and pharmaceuticals. It is a water-soluble compound that can bind to heavy metals and other toxic substances, making them easier to remove from the body. Calcium trisodium pentetate has been extensively studied for its potential health benefits and is considered safe for human consumption.
Aplicaciones Científicas De Investigación
Chelation and Heavy Metal Detoxification
Calcium trisodium pentetate has been investigated for its potential in chelation therapy, particularly in the context of heavy metal detoxification. A study showed that calcium trisodium pentetate, when administered in conjunction with other chelating agents, could mobilize cadmium deposits in the liver, kidneys, brain, and testes of mice. The use of calcium trisodium pentetate increased the mobilizing effect of another chelating agent, BLDTC, on cadmium deposits, indicating its potential utility in acute metal intoxication scenarios (Eybl et al., 1998).
Therapeutic Testing for Plutonium Decorporation
Calcium trisodium pentetate has also been examined in the context of plutonium decorporation therapy. A study involved synthesizing partially esterified derivatives of pentetic (diethylenetriaminepentaacetic) acid and testing them on mice. The study found that none of the esters was effective in removing plutonium from the liver, and only one ester, when combined with pentetic acid, showed enhanced removal of plutonium compared to pentetic acid alone. The study highlights the limited practical interest of these esters in plutonium decorporation therapy due to their increased acute toxicity and small increase in effectiveness (Guilmette et al., 1979).
Anticoagulation in Renal Replacement Therapy
Calcium trisodium pentetate's relation to trisodium citrate has been noted in studies exploring regional anticoagulation with trisodium citrate as an effective form of anticoagulation for continuous renal replacement therapy (CRRT) in patients with contraindications to heparin. The study concluded that a CRRT protocol using regional 2% trisodium citrate anticoagulation is not associated with significant bleeding complications or citrate toxicity, representing a simplified approach compared with previous applications using 4% trisodium citrate (Tolwani et al., 2001).
Evaluation in Hypoparathyroidism Post-Thyroidectomy
Calcium trisodium pentetate's relative, trisodium edetate (T.S.E.), has been used in infusion tests for parathyroid hypofunction, especially in post-thyroidectomy patients. A study involving a double-blind trial of treatment with calcium gluconate versus a placebo following a T.S.E. infusion test concluded that the T.S.E. infusion test failed to indicate a need for treatment for hypoparathyroidism, suggesting non-specificity as an index of parathyroid function (Stowers et al., 1967).
Propiedades
Número CAS |
17034-67-2 |
|---|---|
Nombre del producto |
Calcium trisodium pentetate |
Fórmula molecular |
C14H21CaN3Na3O10+3 |
Peso molecular |
500.38 g/mol |
Nombre IUPAC |
calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)azaniumyl]ethyl]azaniumyl]acetate |
InChI |
InChI=1S/C14H23N3O10.Ca.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;+2;3*+1/p-2 |
Clave InChI |
AYFCVLSUPGCQKD-UHFFFAOYSA-L |
SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] |
SMILES canónico |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] |
Otros números CAS |
12111-24-9 |
Sinónimos |
Ca-DTPA CaDTPA calcium trisodium pentetate CaNa-DTPA DETAPAC Diethylenetriamine Pentaacetic Acid DTPA Indium DTPA Indium-DTPA Mn-Dtpa Pentaacetic Acid, Diethylenetriamine Pentacin Pentacine Pentaind Pentetate Calcium Trisodium Pentetate Zinc Trisodium Pentetate, Calcium Trisodium Pentetates Pentetic Acid Penthanil Sn-DTPA Zinc DTPA Zinc-DTPA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



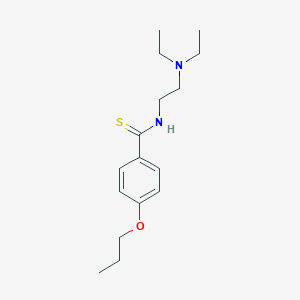
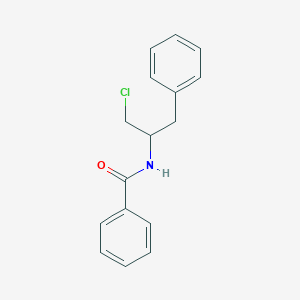
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)
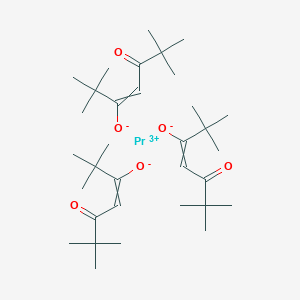
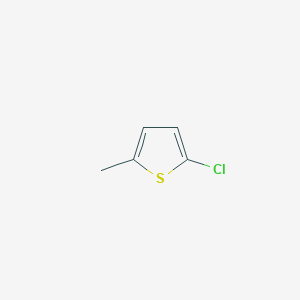
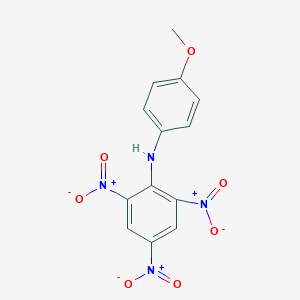
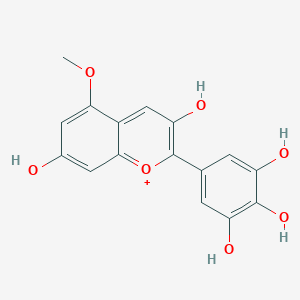
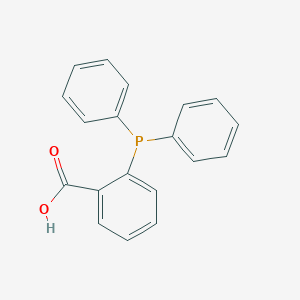
![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)
